molecular formula C15H17N3O4S2 B2408362 N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide CAS No. 692762-33-7

N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B2408362
CAS No.: 692762-33-7
M. Wt: 367.44
InChI Key: KIELKTSDZFUBRE-UHFFFAOYSA-N
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Description

N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a benzo[d]thiazole ring system, a tetrahydrofuran ring, and an allylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves multiple steps One common route starts with the preparation of the benzo[d]thiazole core, which is then functionalized with an allylsulfamoyl groupThe reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

What sets N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[6-(prop-2-enylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-2-7-16-24(20,21)10-5-6-11-13(9-10)23-15(17-11)18-14(19)12-4-3-8-22-12/h2,5-6,9,12,16H,1,3-4,7-8H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELKTSDZFUBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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